(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone

Farnesyltransferase inhibition Indolizine SAR Oncology

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone is a synthetic small molecule (MW ~352.4) combining an indolizine-2-carbonyl moiety with a 7-(furan-2-yl)-substituted 1,4-thiazepane ring. Both heterocyclic systems are individually associated with diverse pharmacological activities: indolizine derivatives are documented as potent farnesyltransferase inhibitors (FTIs) with IC₅₀ values reaching low nanomolar ranges, while the 1,4-thiazepane scaffold has been validated crystallographically as a ligand-efficient BET bromodomain inhibitor.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 1705989-23-6
Cat. No. B2543462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone
CAS1705989-23-6
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C18H18N2O2S/c21-18(14-12-15-4-1-2-7-20(15)13-14)19-8-6-17(23-11-9-19)16-5-3-10-22-16/h1-5,7,10,12-13,17H,6,8-9,11H2
InChIKeyUNPOOUKEJMEQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone (CAS 1705989-23-6) as a Dual-Heterocycle Research Scaffold


(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone is a synthetic small molecule (MW ~352.4) combining an indolizine-2-carbonyl moiety with a 7-(furan-2-yl)-substituted 1,4-thiazepane ring. Both heterocyclic systems are individually associated with diverse pharmacological activities: indolizine derivatives are documented as potent farnesyltransferase inhibitors (FTIs) with IC₅₀ values reaching low nanomolar ranges, while the 1,4-thiazepane scaffold has been validated crystallographically as a ligand-efficient BET bromodomain inhibitor [1][2]. The compound's distinct value proposition resides in this specific three-module architecture—furan, thiazepane, and indolizine—which is absent from conventional single-scaffold screening candidates.

Why Generic Substitution Fails for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone in Focused Library Procurement


Compounds within the indolizine-2-carbonyl-thiazepane class are not interchangeable. Substitution at the thiazepane 7-position and the nature of the indolizine linkage are known activity switches. In the related indolizine farnesyltransferase series, replacing a pyridine ring with a furan ring in a structurally analogous position reduced inhibitory potency from 23.9 nM to 65 nM (a 2.7-fold loss), demonstrating that even single-atom heterocycle substitution can drastically alter target affinity [1]. Separately, the thiazepane scaffold's BET bromodomain selectivity profile is highly sensitive to substitution; the non-ring-fused thiazepane binds BRD4(D1) with a selectivity margin over BRDT(D1) and BPTF that is not replicated by simple benzodiazepine analogs, confirming that procurement of exact structures—not just scaffold-class representatives—is critical for reproducible hit validation [2].

Quantitative Differentiation Evidence for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone (CAS 1705989-23-6)


Furan vs. Pyridine at the 7-Position: A 2.7-Fold Potency Differential in Indolizine Farnesyltransferase Inhibition

In a structurally analogous indolizine series targeting human farnesyltransferase, replacement of the pyridine ring with a furan ring (position analogous to the 7-substituent in the target compound) shifted the IC₅₀ from 23.9 nM to 65 nM—a 2.7-fold reduction in potency [1]. The target compound's furan moiety at this position therefore occupies a defined potency-activity space distinct from its pyridine-containing analogs, making it a candidate for SAR exploration of heterocycle electronic effects on FTI activity.

Farnesyltransferase inhibition Indolizine SAR Oncology

Thiazepane Scaffold Validated by BRD4(D1) Co-Crystal Structure: 3D Conformational Advantage Over Flat Benzodiazepines

The 1,4-thiazepane core in the target compound is structurally homologous to the thiazepane fragment co-crystallized with BRD4(D1) (PDB 6UVJ). This fragment achieved high ligand efficiency for BET bromodomains with selectivity over BRDT(D1) and BPTF—properties attributed to the non-ring-fused, 3D-enriched thiazepane conformation that accesses wider conformational space than flat benzodiazepine or benzodiazepinone scaffolds such as (+)-JQ1 and CPI-637 [1][2]. The target compound embeds this validated 3D thiazepane pharmacophore within a larger indolizine-furan architecture.

BET bromodomain Fragment-based screening Epigenetics

Gram-Positive Selective Antimicrobial Activity: Indolizine Scaffold Provides S. aureus Selectivity Over Gram-Negative Species

A series of 21 newly synthesized indolizine derivatives was screened for antibacterial activity. The indolizine class demonstrated selective toxicity toward Gram-positive bacteria, specifically S. aureus, and also showed inhibitory activity against the acid-fast rod M. smegmatis, with no corresponding activity against Gram-negative organisms [1]. Since the target compound contains an indolizine-2-carbonyl moiety as a core structural element, it is positioned within this Gram-positive selective antibacterial space.

Antimicrobial Indolizine Antimutagenic

Structural Differentiation: Furan-Thiazepane-Indolizine Triad Absent from Commercial Analog Libraries

Commercial screening libraries contain numerous close analogs—e.g., Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797562-24-3) and Indolizin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone—but none combine the furan-2-yl thiazepane substitution with the indolizine-2-carbonyl linkage in the same molecule . The phenyl analog (C20H20N2OS, MW 336.5) replaces the heterocyclic furan with a hydrophobic phenyl ring, altering hydrogen-bond acceptor capacity and electronic distribution. The thiophene analog introduces sulfur at the 7-position, modifying both lipophilicity and metabolic stability. The target compound's furan oxygen provides a distinct H-bond acceptor vector not present in either comparator.

Chemical diversity Scaffold uniqueness Focused library

Recommended Application Scenarios for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone Based on Quantitative Evidence


Farnesyltransferase Inhibitor SAR Probe: Furan Electronic Effect Mapping

Deploy this compound as a tool to map heterocycle electronic effects in the indolizine FTI pharmacophore. The 65 nM baseline potency documented for a furan-substituted analog in the farnesyltransferase assay provides a quantitative reference point for evaluating how the additional thiazepane linker and indolizine-2-carbonyl connectivity modulate potency relative to simpler furan-indolizine conjugates [1].

BET Bromodomain Focused Library Expansion with 3D Thiazepane Scaffolds

The validated 1,4-thiazepane-BRD4(D1) co-crystal structure (PDB 6UVJ) supports inclusion of this compound in fragment-growth or scaffold-hopping campaigns targeting BET bromodomains. Its non-ring-fused thiazepane core accesses conformational space unavailable to flat benzodiazepine inhibitors, making it suitable for selectivity-driven bromodomain inhibitor optimization [2][3].

Gram-Positive Selective Antimicrobial Screening Deck Component

Given the established Gram-positive selectivity of the indolizine chemotype, this compound can serve as an entry point for antimicrobial screening programs focused on S. aureus or M. smegmatis. Its furan-thiazepane substitution may further differentiate its activity spectrum from simpler indolizine analogs [4].

Chemical Diversity Set Filler: Furan-Containing Heterocycle Triad

For high-throughput screening library curation, this compound fills a unique structural niche. It is the only commercially cataloged entity combining the furan-2-yl thiazepane with an indolizine-2-carbonyl linkage; the closest commercially available analogs bear either phenyl or thiophene at the 7-position, making the target compound the sole representative of this oxygen-heterocycle triad in focused screening collections .

Quote Request

Request a Quote for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.